3-(3-Fluoro-4-methylphenyl)pyridine
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Overview
Description
3-(3-Fluoro-4-methylphenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines It consists of a pyridine ring substituted with a 3-fluoro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and a boronic acid derivative of the 3-fluoro-4-methylphenyl group, which is coupled with a halogenated pyridine .
Another method involves the direct fluorination of a pre-formed 3-(4-methylphenyl)pyridine using a fluorinating agent such as Selectfluor® . This reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-throughput screening for optimal reaction conditions and catalysts can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-(3-Fluoro-4-methylphenyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential use in drug discovery, particularly in the development of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluoro-3-methylphenyl)pyridine
- 3-(3-Fluoro-4-chlorophenyl)pyridine
- 3-(3-Fluoro-4-methoxyphenyl)pyridine
Uniqueness
3-(3-Fluoro-4-methylphenyl)pyridine is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H10FN |
---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
3-(3-fluoro-4-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10FN/c1-9-4-5-10(7-12(9)13)11-3-2-6-14-8-11/h2-8H,1H3 |
InChI Key |
FSMCAZITLIMOJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=CC=C2)F |
Origin of Product |
United States |
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